molecular formula C18H17BrFNO3 B4955026 (3-bromo-4-methoxyphenyl)[3-fluoro-4-(4-morpholinyl)phenyl]methanone

(3-bromo-4-methoxyphenyl)[3-fluoro-4-(4-morpholinyl)phenyl]methanone

Cat. No. B4955026
M. Wt: 394.2 g/mol
InChI Key: KYEVRUWEFCEBHR-UHFFFAOYSA-N
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Description

(3-bromo-4-methoxyphenyl)[3-fluoro-4-(4-morpholinyl)phenyl]methanone, also known as BF4, is a chemical compound that has gained significant attention in scientific research due to its potential pharmaceutical applications.

Mechanism of Action

The mechanism of action of (3-bromo-4-methoxyphenyl)[3-fluoro-4-(4-morpholinyl)phenyl]methanone is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways that are involved in cancer cell growth and inflammation. (3-bromo-4-methoxyphenyl)[3-fluoro-4-(4-morpholinyl)phenyl]methanone has been found to inhibit the activity of the enzyme AKT, which is involved in cell survival and proliferation, as well as the NF-κB signaling pathway, which is involved in inflammation and immune response.
Biochemical and Physiological Effects:
(3-bromo-4-methoxyphenyl)[3-fluoro-4-(4-morpholinyl)phenyl]methanone has been shown to have several biochemical and physiological effects, including the inhibition of cancer cell growth, the reduction of inflammation and pain, and the induction of apoptosis (programmed cell death) in cancer cells. Additionally, (3-bromo-4-methoxyphenyl)[3-fluoro-4-(4-morpholinyl)phenyl]methanone has been found to have low toxicity in animal models, suggesting that it may have a favorable safety profile for use in humans.

Advantages and Limitations for Lab Experiments

One advantage of using (3-bromo-4-methoxyphenyl)[3-fluoro-4-(4-morpholinyl)phenyl]methanone in lab experiments is its ability to inhibit cancer cell growth and reduce inflammation and pain, making it a useful tool for studying these processes. Additionally, (3-bromo-4-methoxyphenyl)[3-fluoro-4-(4-morpholinyl)phenyl]methanone has a relatively simple synthesis method and can be easily purified using analytical techniques. One limitation of using (3-bromo-4-methoxyphenyl)[3-fluoro-4-(4-morpholinyl)phenyl]methanone is that its mechanism of action is not fully understood, which may make it difficult to interpret experimental results.

Future Directions

There are several future directions for research on (3-bromo-4-methoxyphenyl)[3-fluoro-4-(4-morpholinyl)phenyl]methanone, including further studies on its mechanism of action, optimization of its anticancer and anti-inflammatory properties, and development of more potent derivatives. Additionally, (3-bromo-4-methoxyphenyl)[3-fluoro-4-(4-morpholinyl)phenyl]methanone could be studied in combination with other drugs or therapies to enhance its efficacy. Finally, more research is needed to determine the safety and efficacy of (3-bromo-4-methoxyphenyl)[3-fluoro-4-(4-morpholinyl)phenyl]methanone in humans, which could pave the way for its development as a pharmaceutical drug.

Synthesis Methods

The synthesis of (3-bromo-4-methoxyphenyl)[3-fluoro-4-(4-morpholinyl)phenyl]methanone involves the reaction of 3-bromo-4-methoxybenzaldehyde and 3-fluoro-4-(4-morpholinyl)benzaldehyde in the presence of a base and a catalyst. The reaction yields (3-bromo-4-methoxyphenyl)[3-fluoro-4-(4-morpholinyl)phenyl]methanone as a white solid with a melting point of 155-157°C. The purity of the compound can be confirmed using analytical techniques such as NMR and HPLC.

Scientific Research Applications

(3-bromo-4-methoxyphenyl)[3-fluoro-4-(4-morpholinyl)phenyl]methanone has been studied for its potential use in the treatment of cancer and other diseases. It has been found to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for further development as an anticancer agent. Additionally, (3-bromo-4-methoxyphenyl)[3-fluoro-4-(4-morpholinyl)phenyl]methanone has shown potential as an anti-inflammatory and analgesic agent, with studies demonstrating its ability to reduce inflammation and pain in animal models.

properties

IUPAC Name

(3-bromo-4-methoxyphenyl)-(3-fluoro-4-morpholin-4-ylphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17BrFNO3/c1-23-17-5-3-12(10-14(17)19)18(22)13-2-4-16(15(20)11-13)21-6-8-24-9-7-21/h2-5,10-11H,6-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYEVRUWEFCEBHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)C2=CC(=C(C=C2)N3CCOCC3)F)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17BrFNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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